molecular formula C41H57ClFN7O6S2 B12780120 N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride CAS No. 1332579-20-0

N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride

Cat. No.: B12780120
CAS No.: 1332579-20-0
M. Wt: 862.5 g/mol
InChI Key: NHCSLDHJFUFTTR-WAQYZQTGSA-N
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Description

The compound “N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have multiple functional groups and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The synthetic route may include:

  • Formation of the benzothiazole ring.
  • Introduction of the piperidine and piperazine moieties.
  • Coupling reactions to form the quinoline and sulfonamide groups.
  • Final assembly of the molecule through condensation or cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of the compound would depend on its specific molecular targets

Properties

CAS No.

1332579-20-0

Molecular Formula

C41H57ClFN7O6S2

Molecular Weight

862.5 g/mol

IUPAC Name

N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride

InChI

InChI=1S/C41H56FN7O6S2.ClH/c1-41(2)26-31-23-30(7-8-37(50)47-17-15-46(16-18-47)27-38(51)48-19-21-55-22-20-48)24-35(39(31)43-28-41)57(53,54)45-33(25-36-44-32-5-3-4-6-34(32)56-36)40(52)49-13-10-29(9-12-42)11-14-49;/h3-6,23-24,29,33,43,45H,7-22,25-28H2,1-2H3;1H/t33-;/m0./s1

InChI Key

NHCSLDHJFUFTTR-WAQYZQTGSA-N

Isomeric SMILES

CC1(CC2=C(C(=CC(=C2)CCC(=O)N3CCN(CC3)CC(=O)N4CCOCC4)S(=O)(=O)N[C@@H](CC5=NC6=CC=CC=C6S5)C(=O)N7CCC(CC7)CCF)NC1)C.Cl

Canonical SMILES

CC1(CC2=C(C(=CC(=C2)CCC(=O)N3CCN(CC3)CC(=O)N4CCOCC4)S(=O)(=O)NC(CC5=NC6=CC=CC=C6S5)C(=O)N7CCC(CC7)CCF)NC1)C.Cl

Origin of Product

United States

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